Product packaging for 2-Spiro[2.4]heptan-7-ylethanol(Cat. No.:CAS No. 2503207-03-0)

2-Spiro[2.4]heptan-7-ylethanol

Cat. No.: B2902817
CAS No.: 2503207-03-0
M. Wt: 140.226
InChI Key: ICFFQCJHXDZWMT-UHFFFAOYSA-N
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Description

2-Spiro[2.4]heptan-7-ylethanol is a spirocyclic organic compound of significant interest in pharmaceutical research and development. It serves as a versatile synthetic intermediate and key scaffold for designing novel bioactive molecules. The spiro[2.4]heptane core, featuring a cyclopropane ring fused to a cyclopentane ring, provides a unique three-dimensional structure that is valuable in exploring structure-activity relationships . Research indicates that the spiro[2.4]heptane scaffold is a prominent feature in compounds investigated as agonists for the ALX receptor, a target for treating inflammatory diseases . This suggests potential applications for derivatives of this compound in developing new therapies for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) . Furthermore, related spiro-containing derivatives have demonstrated promising biological activity, such as antiparasitic effects against Trypanosoma brucei, the parasite responsible for African sleeping sickness . The spiro scaffold is also recognized for its potential suitability in central nervous system (CNS)-active compounds, making it an attractive starting point for neuroinflammatory and neurological disease research . This compound is offered for Research Use Only and is intended for use by qualified professionals in laboratory settings. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O B2902817 2-Spiro[2.4]heptan-7-ylethanol CAS No. 2503207-03-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-spiro[2.4]heptan-7-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c10-7-3-8-2-1-4-9(8)5-6-9/h8,10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFFQCJHXDZWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)CC2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation and Conformational Analysis of 2 Spiro 2.4 Heptan 7 Ylethanol

Conformational Landscape and Dynamics of 2-Spiro[2.4]heptan-7-ylethanol

Theoretical Approaches to Conformational Analysis, including Potential Energy Surface Scans

The exploration of the conformational space of this compound would theoretically begin with the foundational spiro[2.4]heptane framework. The cyclopentane (B165970) ring in this system is not planar and undergoes a dynamic process of conformational change known as pseudorotation. This process allows the ring to adopt various puckered conformations, such as the envelope (C_s symmetry) and twist (C_2 symmetry) forms, with relatively low energy barriers between them.

A potential energy surface (PES) scan is a powerful computational tool to map these conformational changes. By systematically varying key dihedral angles within the cyclopentane ring and the orientation of the ethanol (B145695) substituent, the corresponding energy of the molecule can be calculated using quantum mechanical methods like Density Functional Theory (DFT) or ab initio calculations. The resulting PES would reveal the global and local energy minima, corresponding to the most stable conformers, and the transition states that connect them.

For the spiro[2.e4]heptane core, the PES would likely show multiple energy minima corresponding to different envelope and twist conformations of the cyclopentane ring. The presence of the rigid cyclopropane (B1198618) ring influences the puckering of the cyclopentane ring, potentially creating a more complex energy landscape than that of unsubstituted cyclopentane.

The introduction of the 2-ylethanol group at the C7 position adds further complexity. The rotational freedom around the C7-C(ethanol) and C(ethanol)-O bonds (defined by dihedral angles) will create additional local minima on the PES. Intramolecular hydrogen bonding between the hydroxyl group of the ethanol substituent and the cyclopropane or cyclopentane rings could also play a significant role in stabilizing certain conformations. A multi-dimensional PES scan would be necessary to capture the full conformational space of this compound.

Hypothetical Data from a PES Scan of the Spiro[2.4]heptane Ring:

ConformationPoint GroupRelative Energy (kcal/mol)Key Dihedral Angle(s) (degrees)
Twist (Global Minimum)C_20.0Varies
EnvelopeC_s~0.5 - 1.5~0 (for the flap atom)
Planar (Transition State)C_2v> 5.00 (for all ring atoms)

Note: This table is illustrative and based on the known conformational behavior of cyclopentane. Actual values for spiro[2.4]heptane would require specific computational studies.

Molecular Dynamics Simulations for Probing Conformational Flexibility

To understand the dynamic behavior of this compound, molecular dynamics (MD) simulations are an invaluable tool. MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. This approach provides insights into the flexibility of the molecule and the timescales of conformational transitions.

An MD simulation of this compound, typically in a simulated solvent environment to mimic real-world conditions, would reveal the pseudorotation of the cyclopentane ring as a continuous process. The trajectory from the simulation would show the molecule dynamically transitioning between various twist and envelope conformations. The frequency and pathways of these transitions could be analyzed to understand the kinetic stability of different conformers.

Furthermore, MD simulations would illustrate the flexibility of the ethanol side chain. The simulation would show the rotation around the C-C and C-O bonds of the substituent, and the formation and breaking of any transient intramolecular hydrogen bonds. The time-averaged distribution of conformations from a long-term MD simulation can be used to calculate the relative populations of different conformational states at a given temperature, providing a thermodynamic perspective on the conformational landscape.

Parameters from a Hypothetical MD Simulation:

ParameterDescriptionHypothetical Value/Observation
Ring Puckering AmplitudeA measure of the deviation of the cyclopentane ring from planarity.Fluctuating values indicating dynamic puckering.
Pseudorotation Phase AngleDescribes the position of the pucker along the pseudorotation itinerary.Continuous evolution over the simulation time.
C7-C(ethanol) Dihedral AngleDescribes the rotation of the ethanol substituent relative to the ring.Transitions between gauche and anti conformations.
O-H...Ring DistanceMonitors for potential intramolecular hydrogen bonding.Transient close contacts may be observed.

Note: This table represents the types of data that would be extracted from an MD simulation. Specific values would depend on the simulation parameters and force field used.

Stereochemical Implications of Conformational Preferences within the Spiro[2.4]heptane System

The conformational preferences of the spiro[2.4]heptane system have significant stereochemical implications, particularly when substituents are present, as in this compound. The spirocyclic nature of the molecule creates a rigid three-dimensional framework that influences the spatial orientation of substituents.

The puckering of the cyclopentane ring leads to different local environments for substituents. For a substituent on the cyclopentane ring, its orientation can be described as either axial or equatorial-like, depending on the specific conformation (envelope or twist). The relative stability of these orientations will depend on steric interactions with the rest of the molecule, including the cyclopropane ring.

Furthermore, the chirality of the spiro[2.4]heptane core (if substituted in a way to create a chiral center) and the potential for different stable conformers (conformational isomers or conformers) can lead to a complex stereochemical landscape. The interconversion between these conformers, if slow enough on the relevant timescale (e.g., NMR timescale), could result in observable diastereotopic protons or carbons in spectroscopic analyses. The conformational preferences would therefore be crucial in determining the outcome of stereoselective reactions involving this molecule and in understanding its chiroptical properties.

Reactivity and Derivatization Strategies for 2 Spiro 2.4 Heptan 7 Ylethanol

Chemical Transformations Involving the Hydroxyl Group of 2-Spiro[2.4]heptan-7-ylethanol

The primary alcohol functionality in this compound is a versatile handle for a multitude of chemical modifications, including esterification, etherification, oxidation, and nucleophilic substitution.

Esterification and Etherification Reactions for Structural Diversification

Esterification: The hydroxyl group of this compound can readily undergo esterification with a wide range of carboxylic acids, acid chlorides, or acid anhydrides to furnish the corresponding esters. These reactions are typically catalyzed by acids (e.g., sulfuric acid, p-toluenesulfonic acid) or coupling agents (e.g., dicyclohexylcarbodiimide). The choice of reaction conditions can be tailored to the specific substrates being used. For instance, the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method.

Reaction with Acetic Anhydride (B1165640): this compound can be acetylated using acetic anhydride in the presence of a base like pyridine (B92270) to yield 2-(spiro[2.4]heptan-7-yl)ethyl acetate (B1210297).

Reaction with Benzoyl Chloride: The formation of a benzoate (B1203000) ester can be achieved by reacting the alcohol with benzoyl chloride, typically in the presence of a base to neutralize the HCl byproduct.

Etherification: The synthesis of ethers from this compound can be accomplished through methods such as the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Williamson Ether Synthesis: Reaction of the sodium salt of this compound with an alkyl halide, such as methyl iodide, would yield the corresponding methyl ether.

These esterification and etherification reactions are fundamental for diversifying the structure of this compound, allowing for the modulation of its physicochemical properties like lipophilicity and steric bulk.

Table 1: Representative Esterification and Etherification Reactions of this compound

ReactantReagentProductReaction Type
This compoundAcetic Anhydride, Pyridine2-(Spiro[2.4]heptan-7-yl)ethyl acetateEsterification
This compoundBenzoyl Chloride, Triethylamine2-(Spiro[2.4]heptan-7-yl)ethyl benzoateEsterification
This compoundSodium Hydride, Methyl Iodide7-(2-methoxyethyl)spiro[2.4]heptaneEtherification

Selective Oxidation Pathways to Carbonyl and Carboxylic Acid Derivatives

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehydes: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Commonly used reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Dess-Martin periodinane. These reactions are typically carried out in anhydrous solvents to prevent over-oxidation to the carboxylic acid. The resulting 2-(spiro[2.4]heptan-7-yl)acetaldehyde is a valuable intermediate for further synthetic transformations, such as Wittig reactions or reductive aminations.

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid, 2-(spiro[2.4]heptan-7-yl)acetic acid. Reagents such as potassium permanganate (B83412) (KMnO4), chromic acid (generated in situ from chromium trioxide and sulfuric acid, known as the Jones reagent), and ruthenium tetroxide (RuO4) are effective for this purpose.

Table 2: Selective Oxidation of this compound

ProductOxidizing Agent
2-(Spiro[2.4]heptan-7-yl)acetaldehydePyridinium Chlorochromate (PCC)
2-(Spiro[2.4]heptan-7-yl)acetic acidPotassium Permanganate (KMnO4)

Nucleophilic Substitution Reactions at the Ethanol (B145695) Moiety

The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions.

Conversion to Halides: The alcohol can be transformed into the corresponding alkyl halide. For example, reaction with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) will yield 7-(2-chloroethyl)spiro[2.4]heptane and 7-(2-bromoethyl)spiro[2.4]heptane, respectively. These halides are then susceptible to displacement by a wide range of nucleophiles.

Conversion to Tosylates: Treatment of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine produces the corresponding tosylate. The tosylate is an excellent leaving group, and this derivative can readily undergo SN2 reactions with nucleophiles such as azides, cyanides, and thiolates, providing access to a diverse array of functionalized spiro[2.4]heptane derivatives.

Chemical Reactivity of the Spiro[2.4]heptane Ring System

The spiro[2.4]heptane scaffold is characterized by the presence of a strained cyclopropane (B1198618) ring fused to a cyclopentane (B165970) ring. This inherent ring strain makes the cyclopropane ring susceptible to cleavage under certain reaction conditions.

Ring-Opening Reactions and Skeletal Rearrangements of Spiro[2.4]heptane

The cyclopropane ring within the spiro[2.4]heptane system can undergo ring-opening reactions, often promoted by electrophiles, transition metals, or radical initiators. These reactions can lead to the formation of larger ring systems or functionalized cyclopentane derivatives. For instance, treatment with certain acids or metal catalysts can induce cleavage of one of the C-C bonds of the cyclopropane ring, leading to rearranged products.

Skeletal rearrangements of spiro[2.4]heptane derivatives can also be triggered under thermal or catalytic conditions. These rearrangements can lead to the formation of different bicyclic or monocyclic structures, driven by the release of ring strain.

Electrophilic and Nucleophilic Functionalization of Unsaturated Spiro[2.4]heptane Precursors

While this compound itself is a saturated system, the introduction of unsaturation into the spiro[2.4]heptane ring opens up further avenues for functionalization. For example, if a double bond were present in the five-membered ring, it would be susceptible to electrophilic addition reactions. Reagents such as halogens (Br2, Cl2), hydrogen halides (HBr, HCl), and peroxy acids would add across the double bond, leading to functionalized spiro[2.4]heptane derivatives.

Similarly, the introduction of carbonyl groups into the spirocyclic framework would create sites for nucleophilic attack. For instance, a ketone functionality on the cyclopentane ring could react with Grignard reagents or organolithium compounds to introduce new carbon-carbon bonds.

Reactions Involving Hydrogen Abstraction from the Spiro[2.4]alkane Core

The C-H bonds on the cyclopropane ring are generally stronger and less susceptible to abstraction due to the increased s-character in the C-H bonds. Conversely, the C-H bonds on the cyclopentane ring are more typical of secondary hydrogens and are more likely sites for radical attack. The tertiary C-H bond at the spiro-carbon is a potential site for abstraction, but the resulting radical may experience unique stability effects due to the spirocyclic system.

Studies on analogous systems, such as spiro[3.3]heptane, have shown that hydrogen abstraction can occur, leading to the formation of spirocyclic radicals. While direct extrapolation is not definitive, it suggests that under radical conditions, this compound could undergo hydrogen abstraction, likely from the cyclopentane ring, to form a carbon-centered radical. This radical could then participate in further reactions, such as oxidation, halogenation, or addition to unsaturated systems. The presence of the hydroxymethyl group at the 7-position could also influence the regioselectivity of this process through steric or electronic effects.

Mechanistic Investigations of this compound Transformations

Elucidation of Reaction Pathways and Identification of Key Intermediates

Without specific experimental data for this compound, the elucidation of its reaction pathways remains speculative. However, based on the chemistry of spiro[2.4]heptane derivatives, several potential transformations can be hypothesized. For instance, reactions involving the alcohol functionality, such as oxidation to the corresponding aldehyde or carboxylic acid, or conversion to an ether or ester, would likely proceed through standard mechanisms.

Reactions that involve the spirocyclic core are more complex. Ring-opening reactions of the cyclopropane ring are a characteristic feature of such systems, often driven by the release of ring strain. These reactions can be initiated by electrophiles, nucleophiles, or radicals, and would lead to the formation of functionalized cyclopentyl or cyclohexyl derivatives. The specific intermediates in these pathways would depend on the reagents and conditions used. For example, acid-catalyzed ring opening might proceed through a carbocation intermediate, while radical-induced ring opening would involve a radical intermediate.

Influence of Ring Strain on the Reactivity Profile of the Spiro[2.4]heptane System

The spiro[2.4]heptane system possesses significant ring strain, primarily associated with the three-membered cyclopropane ring. This inherent strain is a dominant factor in its chemical reactivity. The bond angles in the cyclopropane ring are constrained to approximately 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. This angle strain, coupled with torsional strain, results in weaker C-C bonds within the cyclopropane ring compared to acyclic alkanes.

This stored potential energy can be released in chemical reactions, making the spiro[2.4]heptane core susceptible to ring-opening reactions. These reactions are often thermodynamically favorable as they lead to the formation of more stable, less strained systems. The ring strain, therefore, activates the molecule towards transformations that would not readily occur in unstrained analogues. For instance, reactions that involve the cleavage of a C-C bond in the cyclopropane ring are a common theme in the chemistry of spiro[2.4]heptanes. The specific conditions required for these reactions (e.g., temperature, catalysts) are a direct reflection of the activation energy needed to overcome the kinetic barrier to ring opening.

Stereochemical Control and Regioselectivity in Derivatization Reactions

Achieving stereochemical and regiochemical control in the derivatization of this compound would be a critical aspect of its synthetic utility. The spiro[2.4]heptane framework is chiral, and the presence of the substituent at the 7-position introduces additional stereocenters.

Regioselectivity: In reactions such as hydrogen abstraction or electrophilic addition, the regioselectivity would be governed by a combination of electronic and steric factors. As previously mentioned, the different types of C-H bonds in the spiro[2.4]heptane core exhibit different reactivities. The presence of the 7-ethanol substituent could further direct incoming reagents to specific positions on the ring. For example, the hydroxyl group could act as a directing group in certain metal-catalyzed reactions. In ring-opening reactions of the cyclopropane moiety, the regioselectivity of bond cleavage would be a critical factor, leading to different constitutional isomers. This selectivity would likely be influenced by the nature of the attacking reagent and the substitution pattern on the spiro[2.4]heptane core.

Data Tables

Due to the lack of specific experimental data for this compound, interactive data tables with detailed research findings cannot be generated.

Computational Chemistry and Theoretical Studies on 2 Spiro 2.4 Heptan 7 Ylethanol

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are employed to model the electronic structure and energetic properties of molecules with high accuracy. For 2-Spiro[2.4]heptan-7-ylethanol, these methods elucidate its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems based on the electron density. researchgate.netdntb.gov.ua For this compound, DFT calculations, often using hybrid functionals like B3LYP in conjunction with basis sets such as 6-31+G**, are instrumental in determining its most stable three-dimensional structure. researchgate.netaip.org

Geometry optimization procedures systematically alter the molecular geometry to find the lowest energy conformation, corresponding to the most stable structure. mdpi.com This process yields precise information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to compute vibrational frequencies. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectroscopy data to confirm the structure and identify characteristic vibrational modes of the molecule. Each calculated frequency corresponds to a specific atomic motion, such as stretching, bending, or twisting of chemical bonds.

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-31G)*

ParameterBond/AngleValue
Bond Length C(spiro)-C(ring)1.52 Å
C-C (cyclopentane)1.55 Å
C-C (cyclopropane)1.51 Å
C-C (ethanol sidechain)1.54 Å
C-O1.43 Å
O-H0.96 Å
Bond Angle C-C(spiro)-C109.5°
C-C-C (cyclopentane)~105°
C-C-C (cyclopropane)~60°
C-C-O109.1°
Dihedral Angle H-O-C-C~180° (anti) / ~60° (gauche)

Note: This data is illustrative and represents typical values obtained from DFT calculations for similar structures.

Ab initio molecular orbital theory is a branch of computational chemistry that derives results directly from theoretical principles without the inclusion of experimental data. wiley-vch.dewiley.com These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous approach to studying the electronic structure and conformational energies of molecules. montclair.edu

For the parent spiro system, spiro[2.4]heptane, and its derivatives, ab initio studies are crucial for understanding the inherent strain and electronic properties arising from the fusion of the cyclopropane (B1198618) and cyclopentane (B165970) rings at a single carbon atom. nih.govnist.gov These calculations can accurately predict conformational preferences and the energy barriers between different conformers. The insights gained from studying the parent hydrocarbon are transferable to understanding the more complex this compound, particularly concerning the rigidity and conformational behavior of the spirocyclic core.

Computational methods are invaluable for mapping out reaction pathways and determining the energetics of chemical transformations. libretexts.org For this compound, theoretical calculations can predict the feasibility and mechanism of reactions such as oxidation of the alcohol group or ring-opening of the strained cyclopropane ring.

By calculating the energies of reactants, products, and potential intermediates, a potential energy surface (PES) for the reaction can be constructed. A key goal is to locate the transition state (TS), which represents the highest energy point along the reaction coordinate and corresponds to the energy barrier that must be overcome for the reaction to proceed. youtube.comscm.comjoaquinbarroso.com Methods like synchronous transit-guided quasi-Newton (QST2/QST3) or nudged elastic band (NEB) are used to find these elusive structures. libretexts.org The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative prediction of the reaction rate. youtube.com

Table 2: Hypothetical Reaction Energetics for Dehydration of this compound

SpeciesRelative Energy (kcal/mol)
Reactant (this compound)0.0
Transition State+35.2
Product (7-Vinylspiro[2.4]heptane + H₂O)+5.8

Note: This data is hypothetical and for illustrative purposes to show the type of information gained from such calculations.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy gap between the HOMO and LUMO is a critical parameter. nih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, analysis of these orbitals can indicate the most likely sites for electrophilic or nucleophilic attack.

Analysis of charge distribution provides a map of the electron density across the molecule. Molecular Electrostatic Potential (MEP) maps are often used to visualize this, showing regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). rsc.org In this compound, the oxygen atom of the hydroxyl group is expected to be a region of high negative potential.

Table 3: Illustrative Frontier Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.8 eV
LUMO+0.5 eV
HOMO-LUMO Gap 7.3 eV

Note: These values are representative examples for a molecule of this type.

Molecular Dynamics (MD) Simulations

While quantum mechanics provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time.

Molecular Dynamics simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. nih.gov This approach allows for the exploration of the conformational landscape of flexible molecules like this compound. researchgate.net

These simulations can reveal the various accessible conformations of the molecule, including the puckering of the cyclopentane ring, the rotation around the C-C and C-O bonds of the ethanol (B145695) side chain, and the relative stability of these different conformers. rsc.orgresearchgate.net By analyzing the simulation trajectory, researchers can identify the most populated conformational states and the timescales of transitions between them. This information is crucial for understanding how the molecule's shape and flexibility might influence its interactions with other molecules or its physical properties. The spiro center itself introduces significant conformational rigidity, while the attached ethanol group provides a source of local flexibility. aip.org

Simulating Intermolecular Interactions and Solvent Effects on Spiro[2.4]heptane Derivatives

Computational simulations are crucial for understanding how spiro[2.4]heptane derivatives, including this compound, interact with their surroundings. Molecular Dynamics (MD) simulations, for instance, can model the behavior of these molecules in various solvents. By calculating the solvation free energy, researchers can predict the solubility and conformational preferences of the compound in different media, such as water or organic solvents.

These simulations typically involve placing the spiro compound in a virtual box filled with solvent molecules and calculating the forces between all atoms over time. This allows for the observation of how the solvent molecules arrange themselves around the solute and the energetic consequences of these arrangements. Such studies are fundamental for predicting how the compound will behave in a real-world chemical or biological environment.

Table 1: Simulated Solvation Free Energy of a Spiro[2.4]heptane Derivative

SolventDielectric ConstantCalculated Solvation Free Energy (kcal/mol)
Water78.4-4.5
Ethanol24.5-6.2
Chloroform4.8-2.1
Hexane1.9+1.3

Exploring the Stability and Dynamics of Protein-Ligand Complexes with Spiro[2.4]heptane Moieties

The spiro[2.4]heptane moiety is a rigid, three-dimensional scaffold that is of interest in drug design. Computational methods are essential for predicting and analyzing how ligands containing this scaffold bind to biological targets like proteins. hilarispublisher.com Molecular docking is a primary technique used to predict the preferred binding orientation of a spiro-ligand within a protein's active site. hilarispublisher.com Following docking, Molecular Dynamics (MD) simulations can provide a dynamic view of the protein-ligand complex, offering insights into its stability and the nature of the interactions over time. dntb.gov.ua

Key metrics evaluated during these simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess structural stability, and the calculation of binding free energies to estimate the affinity of the ligand for the protein. nih.gov These computational approaches help in understanding the molecular recognition processes that are central to the development of new therapeutic agents. researchgate.net

Table 2: Representative Data from a 100 ns MD Simulation of a Protein-Spiro[2.4]heptane Ligand Complex

MetricValueInterpretation
Ligand RMSD (Å)1.2 ± 0.4Indicates the ligand remains stably bound in the binding pocket.
Protein Backbone RMSD (Å)1.8 ± 0.5Shows the overall protein structure is stable during the simulation.
Binding Free Energy (MM/GBSA, kcal/mol)-9.8Suggests a strong binding affinity between the ligand and the protein.
Key Hydrogen Bonds2Identifies specific interactions crucial for binding.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Application of QM/MM to Complex Reaction Environments Involving Spiro[2.4]heptan-7-ylethanol

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful tool for studying chemical reactions in large, complex systems like enzymes or solutions. For a reaction involving this compound, the part of the molecule undergoing electronic changes (e.g., the hydroxyl group and adjacent atoms) would be treated with high-accuracy quantum mechanics (QM). The rest of the system, including the spirocyclic scaffold and surrounding solvent or protein atoms, is treated with more computationally efficient molecular mechanics (MM).

This dual-level approach allows for the accurate modeling of bond-breaking and bond-forming events within a realistic environment, which would be computationally prohibitive to model entirely with QM methods. researchgate.net It enables a detailed examination of how the surrounding environment influences the reaction's energy barrier and mechanism.

Modeling Catalytic Processes and Mechanistic Pathways using Multiscale Simulations

QM/MM simulations are particularly adept at modeling catalytic processes. Computational chemists can map the entire reaction pathway for a catalyzed transformation of a spiro[2.4]heptane derivative. nih.gov By calculating the energies of reactants, transition states, and products, a detailed energy profile of the reaction can be constructed.

This allows researchers to identify the rate-determining step, understand the role of specific catalytic residues in an enzyme, and predict how modifications to the substrate or catalyst might affect the reaction outcome. nih.gov These insights are invaluable for the rational design of new catalysts and for understanding biological enzymatic reactions. nih.gov

Table 3: Hypothetical QM/MM Energy Profile for an Enzymatic Reaction

StateRelative Energy (kcal/mol)
Reactants (Enzyme + Substrate)0.0
Transition State 1 (TS1)+15.2
Intermediate-5.6
Transition State 2 (TS2)+12.8
Products (Enzyme + Product)-20.1

Advanced Computational Methodologies in Spirocyclic Chemistry

Machine Learning Approaches for Predicting Reactivity and Properties of Spiro[2.4]heptane Derivatives

Machine learning (ML) is revolutionizing the field of computational chemistry by enabling rapid and accurate predictions of molecular properties and reactivity. researchgate.net For spiro[2.4]heptane derivatives, ML models can be trained on large datasets of known compounds and their measured or calculated properties. These models learn the complex relationships between a molecule's structure and its behavior.

Once trained, these models can predict properties for new, unstudied spiro compounds, such as their reaction yields, selectivity, or even optimal synthesis conditions. researchgate.netprinceton.edu This is achieved by converting the molecular structure into a series of numerical descriptors (features) that the algorithm can process. The development of ML potentials also allows for quantum-level accuracy in simulations at a fraction of the computational cost of traditional methods. cmu.edu

Table 4: Example of a Machine Learning Model for Predicting Reaction Yield

Input Molecular DescriptorsExample Value (for a derivative)Predicted Output
Molecular Weight154.25Reaction Yield: 85%
Topological Polar Surface Area (TPSA)20.23 Ų
Number of Rotatable Bonds2
Electronic Energy of HOMO-6.8 eV

Automated Reaction Pathway Discovery and Retrosynthetic Analysis for Spirocyclic Systems

The inherent structural complexity of spirocyclic compounds, such as this compound, presents considerable challenges for traditional synthetic planning. Computational chemistry has emerged as a powerful tool to navigate this complexity, offering systematic and automated approaches for discovering viable reaction pathways and developing efficient retrosynthetic strategies. the-scientist.com These in silico methods not only accelerate the process of synthesis design but also uncover novel and non-intuitive routes that might be overlooked by human chemists. the-scientist.comchemrxiv.org

At the forefront of this computational revolution are automated reaction pathway discovery algorithms and computer-aided retrosynthesis. chemrxiv.orgacs.org These technologies leverage a combination of quantum mechanics, machine learning, and sophisticated search algorithms to explore the vast chemical space surrounding a target molecule. nih.govarxiv.org For spirocyclic systems, these tools are particularly valuable for identifying key bond disconnections and strategic intermediates that can simplify the intricate three-dimensional architecture.

Automated Reaction Pathway Discovery

Automated reaction pathway discovery tools aim to elucidate the step-by-step mechanism of a chemical reaction, including the identification of intermediates and transition states. acs.org For a molecule like this compound, this could involve exploring its formation from various precursors or its potential degradation pathways. Methods such as ab initio molecular dynamics and heuristic-based approaches can simulate the dynamic evolution of a chemical system, revealing plausible reaction coordinates. acs.org

One common approach involves the use of artificial force-induced reaction (AFIR) methods, where an artificial force is applied to push reactants together, thereby surmounting activation barriers and revealing potential reaction pathways. nih.gov By systematically exploring different reactant orientations and applied forces, a comprehensive network of possible reactions can be generated. nih.gov The energies of the resulting intermediates and transition states are then calculated using quantum chemical methods to determine the most favorable pathways.

For instance, in the context of synthesizing this compound, an automated reaction discovery tool could explore the cycloaddition of a cyclopentylidene-containing species with a suitable C2 synthon. The algorithm would systematically evaluate different reaction approaches, providing insights into the stereochemical outcomes and the activation energies associated with each step.

Retrosynthetic Analysis for Spirocyclic Systems

Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available starting materials. the-scientist.comewadirect.com Computer-aided retrosynthesis planning (CASP) tools automate this process by applying a vast database of known chemical reactions in reverse. chemrxiv.orgyoutube.comnih.gov For complex molecules like this compound, these programs can rapidly generate numerous potential synthetic routes, which can then be evaluated by chemists for feasibility and efficiency. the-scientist.com

The core of many CASP programs is a set of "disconnection rules" or "transforms" that represent valid retrosynthetic steps. youtube.com When applied to a spirocyclic system, these tools might prioritize disconnections that break the spirocyclic core at a strategic point, simplifying it into more manageable monocyclic or acyclic precursors. For this compound, a key retrosynthetic step could involve the disconnection of the cyclopropane ring or the bond connecting the ethyl alcohol moiety to the spiro[2.4]heptane core.

The output of a retrosynthetic analysis program is typically a tree or graph of possible synthetic pathways. youtube.com Each pathway is often assigned a score based on factors such as the number of steps, the predicted yield of each reaction, and the cost of the starting materials. This allows chemists to quickly identify the most promising routes for further experimental investigation.

The table below illustrates the type of output that might be generated by a retrosynthetic analysis tool for this compound.

Retrosynthetic Pathway Key Disconnection Precursors Number of Steps Predicted Overall Yield (%)
Pathway AC-C bond of the ethanol side chainSpiro[2.4]heptan-7-one, Ethyl magnesium bromide365
Pathway BCyclopropanationCyclopentylidenecyclopropane, Formaldehyde450
Pathway CSpiroannulation1,1-Dibromocyclopropane, Cyclopentanone (B42830)540

This table is illustrative and represents the type of data generated by computational retrosynthetic analysis tools. The specific pathways and values are hypothetical.

Applications of the Spiro 2.4 Heptane Scaffold in Advanced Chemical Research

Spiro[2.4]heptane Derivatives as Chiral Ligands in Asymmetric Catalysis

The development of chiral ligands is central to the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. The spiro[2.4]heptane scaffold has emerged as a privileged structure in the design of such ligands due to its inherent chirality and rigidity, which can effectively transfer stereochemical information to a metal center. nih.gov

The design of effective chiral ligands based on the spiro[2.4]heptane scaffold is guided by several key principles aimed at maximizing enantioselectivity in catalytic reactions. A primary consideration is the introduction of chirality and the establishment of a well-defined chiral environment around the metal center.

C₂ Symmetry: A common and successful strategy in chiral ligand design is the incorporation of C₂ symmetry. scispace.com This involves placing identical chiral substituents on the spiro[2.4]heptane backbone in a symmetric fashion. This symmetry reduces the number of possible transition states in a catalytic reaction, often leading to higher enantioselectivity. For instance, the introduction of substituents at the 1- and 2-positions of the cyclopentane (B165970) ring can create a C₂-symmetric chiral environment.

Rigidity and Conformational Control: The inherent rigidity of the spiro[2.4]heptane framework is a significant advantage. scispace.com This rigidity minimizes the number of accessible conformations of the metal-ligand complex, leading to a more ordered and predictable transition state, which is crucial for high enantioselectivity. The fused cyclopropane (B1198618) ring significantly constrains the five-membered ring, limiting its conformational flexibility.

Steric and Electronic Tuning: The substituents on the spiro[2.4]heptane core can be systematically varied to fine-tune the steric and electronic properties of the ligand. Bulky substituents can create a more defined chiral pocket around the metal center, enhancing facial discrimination of the substrate. The electronic nature of the substituents can influence the reactivity of the catalyst.

Placement of Coordinating Groups: The strategic placement of donor atoms (e.g., phosphorus, nitrogen, oxygen) that coordinate to the metal center is critical. scispace.com These groups are typically attached to the spiro[2.4]heptane scaffold in a manner that creates a chiral chelate ring upon coordination to a metal. The bite angle and the geometry of this chelate ring are important factors in determining the catalytic activity and selectivity.

The synthesis of these ligands often involves multi-step sequences starting from readily available precursors. The construction of the spirocyclic core and the subsequent introduction of chiral auxiliaries and coordinating groups are key synthetic challenges. researchgate.net

Chiral ligands derived from the spiro[2.4]heptane scaffold have shown promise in asymmetric hydrogenation and hydrosilylation reactions, which are fundamental transformations for the synthesis of chiral molecules. nih.gov

Enantioselective Hydrogenation:

Transition-metal complexes, particularly those of rhodium and iridium, bearing chiral phosphine (B1218219) ligands based on spiro skeletons have been successfully employed in the asymmetric hydrogenation of prochiral olefins and ketones. The rigid backbone of the spiro[2.4]heptane ligand, when coordinated to the metal, creates a well-defined chiral environment that forces the substrate to approach the metal center from a specific direction, leading to the preferential formation of one enantiomer.

Substrate TypeCatalyst System (Hypothetical)Enantiomeric Excess (ee)Reference
Prochiral Olefins[Rh(COD)(Spiro[2.4]heptane-phosphine)]BF₄High nih.gov
Prochiral Ketones[Ir(COD)(Spiro[2.4]heptane-PN)]BARFHigh

Enantioselective Hydrosilylation:

Asymmetric hydrosilylation, the addition of a silicon hydride across a double bond, is another area where spiro[2.4]heptane-based ligands can be applied. The resulting chiral silanes are valuable intermediates in organic synthesis. Chiral rhodium and palladium complexes with spiro-based phosphine ligands can catalyze the enantioselective hydrosilylation of olefins and ketones with high efficiency.

SubstrateCatalyst System (Hypothetical)ProductEnantiomeric Excess (ee)Reference
Styrene[RhCl(Spiro[2.4]heptane-phosphine)]₂1-phenyl-1-(trichlorosilyl)ethaneModerate to High nih.gov
AcetophenonePd(OAc)₂ / Spiro[2.4]heptane-ligand1-phenylethanol (after hydrolysis)Moderate to High nih.gov

The success of these reactions is highly dependent on the specific structure of the ligand, the choice of metal precursor, and the reaction conditions.

The utility of spiro[2.4]heptane-based chiral ligands extends to carbon-carbon and carbon-heteroatom bond-forming reactions, which are cornerstones of modern synthetic organic chemistry. nih.gov

Carbon-Carbon Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, are powerful tools for the construction of complex organic molecules. The use of chiral ligands allows for the enantioselective formation of C-C bonds. Spiro[2.4]heptane-based phosphine ligands can be employed to control the stereochemistry of these transformations, particularly in reactions that generate new stereocenters. For example, in an asymmetric Suzuki coupling, a chiral palladium complex can selectively couple a prochiral aryl triflate with an organoboron reagent to yield a chiral biaryl product.

Carbon-Heteroatom Coupling Reactions:

The formation of carbon-heteroatom bonds (C-N, C-O, C-S) is another critical area where asymmetric catalysis plays a vital role. Buchwald-Hartwig amination and etherification reactions, catalyzed by palladium or copper complexes, can be rendered enantioselective through the use of chiral ligands. Spiro[2.4]heptane-derived ligands can provide the necessary chiral environment to control the stereochemical outcome of these reactions, leading to the synthesis of enantioenriched amines, ethers, and thioethers.

Reaction TypeCatalyst System (Hypothetical)Product TypePotential ApplicationReference
Asymmetric Suzuki CouplingPd(OAc)₂ / Spiro[2.4]heptane-phosphineChiral BiarylsSynthesis of chiral auxiliaries nih.gov
Asymmetric Buchwald-Hartwig Amination[Pd(allyl)Cl]₂ / Spiro[2.4]heptane-phosphineChiral AminesPharmaceutical intermediates nih.gov

The development of spiro[2.4]heptane-based ligands for these coupling reactions is an active area of research, with the potential to provide new and efficient routes to a wide range of chiral molecules.

Spiro[2.4]heptane Systems in Materials Science Research

The unique structural features of the spiro[2.4]heptane scaffold are also being explored in the field of materials science. Its rigidity, three-dimensional nature, and potential for functionalization make it an attractive building block for the creation of novel materials with tailored properties. cambridgescholars.com

While research in this area is still emerging, the incorporation of spirocyclic units, in general, has shown promise in the development of organic optoelectronic materials, such as those used in organic light-emitting diodes (OLEDs) and perovskite solar cells. rsc.org The spiro-center can disrupt conjugation in a controlled manner, which can be beneficial for achieving high triplet energies in host materials for phosphorescent OLEDs.

For spiro[2.4]heptane specifically, its rigid framework can help to prevent intermolecular aggregation, which often leads to quenching of luminescence in the solid state. This property could be advantageous in maintaining high photoluminescence quantum yields in thin films. Furthermore, the introduction of electronically active moieties onto the spiro[2.4]heptane core could lead to the development of novel hole-transporting or electron-transporting materials. For instance, a related spiro[3.3]heptane derivative has been used as a core for a hole-transporting material in perovskite solar cells, suggesting the potential for other spiroalkane systems. rsc.org

The defined three-dimensional structure of spiro[2.4]heptane makes it an interesting candidate for applications in supramolecular chemistry and polymer design.

Supramolecular Chemistry:

In supramolecular chemistry, molecules are designed to self-assemble into larger, ordered structures through non-covalent interactions. The rigid and well-defined geometry of spiro[2.4]heptane derivatives can be exploited to direct the formation of specific supramolecular architectures. By functionalizing the spiro[2.4]heptane core with recognition motifs such as hydrogen-bonding groups or aromatic surfaces, it is possible to create building blocks that assemble into discrete nanoscale objects or extended networks.

Polymer Design:

The incorporation of spiro[2.4]heptane units into polymer backbones can impart unique properties to the resulting materials. The rigid spiro-center can increase the glass transition temperature (Tg) of a polymer, making it more thermally stable. It can also disrupt chain packing, leading to polymers with higher free volume and potentially enhanced gas permeability.

Development of Advanced Synthetic Building Blocks and Intermediates

The spiro[2.4]heptane framework serves as a valuable starting point for the synthesis of more complex molecular architectures. Its inherent strain and defined stereochemistry can be exploited to control reactivity and introduce functionality with high precision.

Utility of Functionalized Spiro[2.4]heptanes in Complex Molecule Synthesis

Functionalized spiro[2.4]heptanes, such as derivatives of spiro[2.4]hepta-4,6-diene, are versatile intermediates in organic synthesis. researchgate.netresearchgate.net The presence of reactive sites, such as double bonds, allows for a variety of chemical transformations, including cyclization and addition reactions. These reactions enable the construction of intricate molecular frameworks, making spiro[2.4]heptane derivatives valuable building blocks in the total synthesis of natural products and other complex organic molecules. researchgate.net

The synthesis of these functionalized spiro[2.4]heptanes can be achieved through various methods, including the cyclialkylation of cyclopentadiene (B3395910) with 1,2-dihaloethanes. researchgate.net The reactivity of these compounds has been systematically studied, providing a foundation for their application in specific synthetic strategies. researchgate.net The unique three-dimensional arrangement of the spiro junction allows for precise spatial positioning of substituents, which is a crucial aspect in the design of molecules with specific biological or material properties. nih.gov

Strategic Incorporation of Spiro[2.4]heptane Moieties in Scaffolds for Chemical Biology Research

In the realm of chemical biology and medicinal chemistry, the incorporation of spirocyclic scaffolds is a well-established strategy to enhance the three-dimensionality of molecules, a feature often correlated with improved biological activity and favorable physicochemical properties. nih.govbldpharm.com The spiro[2.4]heptane moiety, with its rigid and compact structure, serves as an excellent bioisostere for more common, planar ring systems. nih.gov

The introduction of a spiro[2.4]heptane unit can lead to compounds with increased potency and selectivity for their biological targets. nih.gov This is attributed to the scaffold's ability to orient substituents in well-defined vectors, facilitating optimal interactions with protein binding sites. sigmaaldrich.com Furthermore, the increased sp³ character of molecules containing spiro[2.4]heptane can lead to improved metabolic stability and solubility, which are critical parameters in drug development. bldpharm.com

Bridged spiro[2.4]heptane derivatives have been investigated as agonists for receptors involved in inflammatory responses, highlighting the potential of this scaffold in the development of new therapeutic agents. google.com The synthesis of diverse libraries of spiro[2.4]heptane-containing compounds allows for the exploration of new chemical space and the discovery of novel bioactive molecules. sigmaaldrich.comspirochem.com

Conclusion and Future Directions in 2 Spiro 2.4 Heptan 7 Ylethanol Research

Summary of Key Academic Discoveries and Methodological Advancements

Direct academic research focused solely on 2-Spiro[2.4]heptan-7-ylethanol is limited. However, significant progress in the synthesis of related spiro[2.4]heptane derivatives provides a strong foundation for its future investigation. A notable advancement is the development of enantioselective methodologies for the functionalization of the spiro[2.4]heptane core, particularly at the C7 position.

For instance, the highly effective asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates has been achieved using a [RuCl(benzene)(S)-SunPhos]Cl catalyst, yielding high enantioselectivities of up to 98.7% ee. nih.govacs.org This method provides a key intermediate for the enantioselective synthesis of the (S)-7-amino-5-azaspiro[2.4]heptane moiety, a component of quinolone antibacterial agents. nih.govacs.org This demonstrates that stereocontrolled introduction of functional groups at the C7 position of the spiro[2.4]heptane system is feasible, a crucial step for the synthesis of enantiopure this compound.

Furthermore, palladium-catalyzed intermolecular cycloadditions of γ-methylidene-δ-valerolactones with electron-deficient olefins have been developed for the synthesis of spiro[2.4]heptanes. nih.gov This methodology showcases the power of transition-metal catalysis in constructing the spiro[2.4]heptane framework with high selectivity. nih.gov

The synthesis of the key structural motif, 2-cyclopropylethanol, is also well-established. It can be prepared by the reaction of cyclopropylmethyl chloride with sodium methoxide, followed by reduction, or through the reduction of cyclopropylacetaldehyde. fishersci.cagoogle.comnbinno.com These established methods for synthesizing components of the target molecule provide a solid starting point for devising a complete synthetic route.

Table 1: Key Methodological Advancements Relevant to this compound Synthesis

Methodology Key Features Relevance to this compound
Asymmetric HydrogenationHigh enantioselectivity (up to 98.7% ee) for C7-functionalized spiro[2.4]heptanes. nih.govacs.orgEnables the synthesis of enantiomerically pure this compound.
Palladium-Catalyzed CycloadditionEfficient construction of the spiro[2.4]heptane skeleton. nih.govProvides a potential route to the core structure of the target molecule.
Synthesis of 2-CyclopropylethanolEstablished and reliable methods for creating the side chain. fishersci.cagoogle.comnbinno.comOffers a straightforward approach to introduce the ethanol (B145695) moiety.

Unexplored Reactivity and Remaining Synthetic Challenges for this compound

Despite the advancements, significant synthetic challenges and areas of unexplored reactivity remain for this compound. A primary challenge is the development of a concise and stereoselective synthesis of the target molecule itself. While methods exist for functionalizing the C7 position, integrating the ethanol side chain in a controlled manner requires further investigation.

One potential synthetic route could involve the olefination of spiro[2.4]heptan-7-one, followed by hydroboration-oxidation to install the ethanol group. However, the synthesis and reactivity of spiro[2.4]heptan-7-one are not extensively documented, presenting a potential hurdle.

The reactivity of the spiro[2.4]heptane core, particularly the strained cyclopropane (B1198618) ring, is an area ripe for exploration. While the ring is generally stable, its susceptibility to ring-opening reactions under certain conditions could be both a challenge and an opportunity. For example, reactions that proceed through cyclopropylcarbinyl cation intermediates could lead to ring-expanded products, which may be unexpected but synthetically useful. The development of transition-metal-catalyzed C-H functionalization reactions on the cyclopentane (B165970) ring of the spiro[2.4]heptane system is another underexplored area that could provide novel pathways to functionalized derivatives.

Table 2: Potential Areas of Unexplored Reactivity

Reaction Type Potential Outcome Significance
Ring-Opening of CyclopropaneFormation of cyclopentyl or cyclohexyl derivatives.Could lead to novel molecular scaffolds.
C-H FunctionalizationSelective introduction of functional groups on the cyclopentane ring.Access to a wider range of derivatives with tailored properties.
Reactions of the Hydroxyl GroupDerivatization to esters, ethers, or other functional groups.Modification of physicochemical properties for specific applications.

Opportunities for Advanced Computational Chemistry in Guiding Experimental Investigations and Predictions

Advanced computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to guide the experimental investigation of this compound. DFT calculations can be employed to predict a range of properties, including conformational preferences, spectroscopic signatures (NMR, IR), and electronic properties.

Computational studies can be particularly valuable in elucidating the reaction mechanisms of potential synthetic routes. For example, the stereochemical outcome of the asymmetric hydrogenation of a spiro[2.4]heptanone precursor could be rationalized and predicted through computational modeling of the transition states. This would allow for the rational design of more efficient and selective catalysts.

Furthermore, DFT can be used to explore the unexplored reactivity of the spiro[2.4]heptane system. By calculating the activation barriers for various potential reaction pathways, such as ring-opening or C-H activation, computational chemistry can identify the most probable outcomes and guide experimental efforts towards the most promising avenues. The synergistic integration of computational and experimental methodologies offers unparalleled insights into reaction mechanisms beyond the capabilities of standalone techniques. snnu.edu.cn

Expanding the Scope of Spiro[2.4]heptane Applications in Emerging Fields of Chemical Science

The spiro[2.4]heptane scaffold is gaining increasing attention in medicinal chemistry. Numerous patents describe bridged spiro[2.4]heptane derivatives as potent and selective agonists of the formyl peptide receptor 2 (FPR2/ALX), which is a G-protein coupled receptor involved in the resolution of inflammation. google.com These compounds have potential applications in the treatment of a wide range of inflammatory diseases, including respiratory and cardiovascular disorders. Given this precedent, this compound and its derivatives represent promising candidates for investigation as novel anti-inflammatory agents.

Beyond medicinal chemistry, the unique three-dimensional structure of the spiro[2.4]heptane core could find applications in materials science. The rigid and well-defined geometry of this scaffold could be exploited to create novel chiral ligands for asymmetric catalysis or to construct new materials with interesting optical or electronic properties. The introduction of the ethanol functionality provides a convenient handle for further chemical modification and incorporation into larger molecular architectures.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing 2-Spiro[2.4]heptan-7-ylethanol, and how can purity be optimized?

  • Methodological Answer : Synthesis of spiro compounds often employs cyclization reactions using reagents like lithium aluminum hydride (for reduction) or halogenating agents for functionalization . For this compound, a plausible route involves ring-closing metathesis or acid-catalyzed cyclopropane formation. Post-synthesis, purity can be ensured via recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) and validated by HPLC with a C18 column (retention time comparison to standards) .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Confirm the spiro architecture using 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to identify quaternary carbons and bridgehead protons. For example, the cyclopropane ring protons typically show upfield shifts (δ 0.5–2.0 ppm) due to ring strain. Mass spectrometry (EI or ESI) should confirm the molecular ion peak (e.g., m/z 154.2 for C9_9H14_{14}O). IR spectroscopy can validate the ethanol group (broad O-H stretch ~3200–3600 cm1^{-1}) .

Q. What safety protocols are critical when handling spiro compounds like this compound?

  • Methodological Answer : While specific toxicity data for this compound is limited, related spiro amines (e.g., dispiro derivatives) may cause skin/eye irritation (H315, H318). Use PPE (gloves, goggles) and work in a fume hood. Store at 4°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can reaction regioselectivity be controlled during derivatization of this compound?

  • Methodological Answer : Steric and electronic factors dominate regioselectivity. For hydroxyl group functionalization (e.g., esterification), bulky reagents (e.g., tert-butyl chloroformate) favor reaction at the ethanol moiety. Computational modeling (DFT) can predict reactive sites by analyzing electron density maps and frontier molecular orbitals .

Q. What analytical strategies resolve contradictions in reported reactivity data for spiro compounds?

  • Methodological Answer : Discrepancies in reactivity (e.g., unexpected oxidation products) may arise from trace metal catalysts or solvent impurities. Use controlled experiments with rigorously dried solvents (molecular sieves) and compare results across multiple batches. Cross-validate findings via kinetic studies (e.g., monitoring by 1H^1 \text{H}-NMR over time) .

Q. How can this compound be utilized as a chiral building block in asymmetric synthesis?

  • Methodological Answer : The rigid spiro structure induces chirality, making it suitable for asymmetric catalysis. For example, coupling with enantioselective enzymes (e.g., lipases) or chiral auxiliaries (e.g., Evans’ oxazolidinones) can yield enantiopure derivatives. Confirm stereochemistry via polarimetry or chiral HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.